molecular formula C22H17NO4 B11042875 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11042875
M. Wt: 359.4 g/mol
InChI Key: UPOOTXAWPCGDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The molecule features a phenyl group at position 4 and a furan-2-ylmethyl substituent at position 7. This heterocyclic framework is associated with diverse biological activities, including osteogenic and antiosteoclastogenic properties, as observed in structurally related compounds .

Preparation Methods

Multi-Step Synthetic Approaches

Precursor Synthesis and Functionalization

The preparation begins with the synthesis of 4-phenyl-2H-chromen-8-ol, a key intermediate obtained via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Subsequent reaction with 2-furanmethyl bromide in the presence of potassium carbonate introduces the furan-2-ylmethyl group at the C9 position. This step typically employs dimethylformamide (DMF) as a solvent at 80°C for 6–8 hours, achieving 78–85% yields .

The oxazinone ring formation follows, utilizing ethyl chlorooxalate and ammonium acetate under refluxing toluene. This cyclocondensation step proceeds via nucleophilic acyl substitution, forming the 1,3-oxazin-2-one moiety. Critical parameters include maintaining anhydrous conditions and a reaction temperature of 110°C for 12 hours, yielding 70–75% of the dihydro-oxazin intermediate.

Final Cyclization and Purification

The chromeno[8,7-e] fusion is achieved through a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane. This step necessitates slow addition of the dihydro-oxazin intermediate to the Lewis acid catalyst at 0°C, followed by gradual warming to room temperature. Post-reaction workup involves neutralization with sodium bicarbonate and extraction with ethyl acetate, yielding the crude product .

Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallization from ethanol affords the final compound in 65–70% purity. High-performance liquid chromatography (HPLC) analysis with a C18 column and acetonitrile/water mobile phase confirms ≥95% purity for pharmaceutical-grade material.

Greener One-Pot Synthesis Strategies

Solvent and Catalyst Optimization

A solvent-free one-pot method developed by researchers combines 4-hydroxycoumarin, furfurylamine, and benzaldehyde derivatives in a ball mill . Mechanochemical activation facilitates Knoevenagel condensation and subsequent cyclization, reducing reaction time to 2 hours with 85–92% yields . This approach eliminates toxic solvents and minimizes waste generation, aligning with green chemistry principles .

Alternative protocols use ethanol-water mixtures (3:1) under microwave irradiation (300 W, 100°C), achieving complete conversion in 20 minutes. Catalytic systems such as cerium(IV) ammonium nitrate (CAN) or iodine enhance reaction efficiency, with CAN providing superior regioselectivity for the chromeno-oxazinone framework.

Reaction Mechanism and Intermediate Characterization

The one-pot mechanism involves three stages:

  • Knoevenagel Condensation : 4-hydroxycoumarin reacts with benzaldehyde to form a coumarinyl chalcone intermediate .

  • Michael Addition : Furfurylamine attacks the α,β-unsaturated ketone, generating a β-amino ketone intermediate.

  • Cyclodehydration : Intramolecular nucleophilic attack by the amine on the carbonyl group forms the oxazinone ring, followed by chromene fusion .

FT-IR spectra confirm key intermediates through absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C asymmetric stretch) . ¹H NMR analysis reveals characteristic signals at δ 5.21 ppm (d, J = 12 Hz, H-9) and δ 6.35–7.44 ppm (aromatic and furan protons).

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Synthesis One-Pot Synthesis
Reaction Time18–24 hours0.5–2 hours
Yield (%)65–7585–92
Solvent ConsumptionHighLow/None
Purification ComplexityModerateLow
ScalabilityPilot-scale feasibleLab-scale optimized

Multi-step methods remain prevalent in industrial settings due to established protocols, while one-pot strategies offer sustainability advantages for research-scale production .

Optimization of Critical Reaction Parameters

Temperature and Catalytic Effects

Elevating temperatures beyond 120°C in cyclization steps leads to decarboxylation side reactions, reducing yields by 15–20%. Catalytic systems like p-toluenesulfonic acid (p-TsOH) in ethanol improve oxazinone ring closure efficiency, achieving 88% yield at 80°C.

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions but complicate purification. Switching to ethyl acetate or tert-butanol slows reaction rates but enhances product crystallinity, facilitating isolation .

Analytical and Spectroscopic Validation

Structural Elucidation Techniques

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 429.2 [M+H]⁺, consistent with the molecular formula C₂₅H₂₀ClNO₄.

  • X-ray Crystallography : Single-crystal analysis confirms the fused ring system with dihedral angles of 12.3° between the chromene and oxazinone planes.

Purity Assessment

HPLC retention times of 8.2 minutes (method: 60% acetonitrile, 0.1% TFA) indicate no detectable impurities ≥99%. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability for storage .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable continuous production with residence times of 10 minutes, achieving 90% conversion and 87% isolated yield. Key advantages include precise temperature control and reduced intermediate degradation.

Waste Management Strategies

Solvent recovery units and catalytic filter systems reduce environmental impact, with E-factors (kg waste/kg product) improving from 32 (batch) to 8.5 (continuous flow) .

Chemical Reactions Analysis

    Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.

  • Scientific Research Applications

      Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.

      Biology: Researchers explore its potential as an anti-inflammatory agent.

      Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.

      Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.

  • Mechanism of Action

  • Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications

    Biological Activity

    9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique chromeno[8,7-e][1,3]oxazine core structure, combined with functional groups such as furan and phenyl, enhances its potential interactions with biological macromolecules.

    Chemical Structure and Properties

    The compound features a furan-2-ylmethyl group and a phenyl substituent. Its molecular formula is C18H17NO4C_{18}H_{17}NO_4, and it has a molecular weight of 311.33 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, showing notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

    Enzyme Inhibition

    The compound's structure enables it to interact with various enzymes. In particular, it has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibition studies demonstrate that derivatives of this compound can effectively reduce melanin synthesis in vitro .

    Case Studies and Experimental Findings

    • Antimicrobial Testing : A study evaluated the compound's activity against multiple bacterial strains using standard agar diffusion methods. The results indicated an inhibition zone diameter ranging from 15 to 25 mm depending on the concentration used.
    • Tyrosinase Inhibition : A derivative of the compound demonstrated an IC50 value of 0.0433 µM for monophenolase activity compared to a control (kojic acid) with an IC50 of 19.97 µM . This highlights its potential as a skin-lightening agent.

    Interaction Studies

    The binding affinity of this compound to various molecular targets has been explored through computational docking studies. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key residues in enzyme active sites .

    Comparative Analysis with Similar Compounds

    The following table summarizes the structural features and notable biological activities of compounds similar to 9-(furan-2-ylmethyl)-4-phenyl derivatives:

    Compound NameStructural FeaturesNotable Activities
    6-Chloro-9-(3-chlorophenyl)-4-methyl-chromeno[8,7-e][1,3]oxazineContains chlorophenyl groupAntimicrobial activity
    9-Benzyl-6-chloro-4-methylchromeno[8,7-e][1,3]oxazineBenzyl substituentAntioxidant properties
    4-Methylcoumarin-based oxazinesCoumarin scaffoldAntimicrobial and antioxidant activities

    Q & A

    Q. What are the critical steps in synthesizing 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and how can reaction conditions be optimized?

    Basic Research Focus
    The synthesis typically involves multi-step procedures, starting with the preparation of the chromeno-oxazine core. Key steps include:

    • Core formation : Cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions to form the fused chromene-oxazine system .
    • Functionalization : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation, requiring careful control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the final product .

    Optimization Strategies :

    • Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during cyclization .
    • Real-time monitoring via TLC or HPLC to adjust reaction kinetics and improve yields (>70%) .

    Q. What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?

    Basic Research Focus

    • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, furan protons typically appear as doublets at δ 6.2–7.4 ppm, while the oxazinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1452 for C₂₃H₂₁NO₄⁺) .

    Advanced Methodologies :

    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydrochromeno ring puckering) and bond angles (C-O-C ~118° in oxazine rings) .
    • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps ~4.2 eV) and optimize geometries using B3LYP/6-311+G(d,p) basis sets .

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    Advanced Research Focus
    Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

    • Experimental Design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
    • Sample Purity : Impurities >2% (detected via HPLC) can skew results. Validate purity using orthogonal methods (NMR + LC-MS) .

    Methodological Solutions :

    • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
    • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., chromeno-oxazine derivatives in ) to identify structure-activity trends.

    Q. What strategies are effective for studying the tautomerism or dynamic behavior of the dihydrochromeno-oxazine system?

    Advanced Research Focus
    The fused chromeno-oxazine ring may exhibit tautomerism or conformational flexibility:

    • Variable-Temperature NMR : Monitor proton exchange between enol and keto forms (e.g., coalescence temperature ~−20°C in DMSO-d₆) .
    • Dynamic HPLC : Use chiral stationary phases to separate tautomers (e.g., ODS-3 columns, methanol/water mobile phase) .

    Computational Insights :

    • MD Simulations : Analyze ring puckering dynamics (e.g., 10 ns trajectories in explicit solvent) to identify dominant conformers .

    Q. How can researchers design derivatives to enhance the compound’s selectivity for specific molecular targets?

    Advanced Research Focus

    • Rational Design :
      • Substituent Modifications : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
      • Bioisosteric Replacement : Substitute the furan-2-ylmethyl group with thiophene or pyrrole to modulate π-π interactions .

    Experimental Validation :

    • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2, ΔG ~−9.2 kcal/mol) .
    • SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends .

    Q. What are the best practices for analyzing environmental stability or degradation pathways of this compound?

    Advanced Research Focus

    • Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor via LC-MS for hydroxylated or cleaved products (e.g., m/z 210.0898 for fragmented chromene) .
    • Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24 hrs) and quantify intact compound via HPLC (retention time ~8.2 min) .

    Computational Tools :

    • QSAR Models : Predict biodegradability (%Biodeg) using EPI Suite, incorporating logP (~3.1) and topological polar surface area (~65 Ų) .

    Comparison with Similar Compounds

    The following sections compare the target compound with structurally related chromeno-oxazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

    Substituent Variations at Position 9

    Furan-Substituted Analogs

    • 3-(4-Chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929402-67-5): Structure: Differs by a 4-chlorophenyl group at position 3 and a methyl group at position 2. Molecular Weight: 407.8 g/mol. Comparison: The absence of the 2-methyl group in the target compound may enhance steric accessibility for receptor interactions.
    • 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Features a furan-3-ylmethyl group and 4-methoxyphenyl substituent. Bioactivity: Promotes osteoblast formation via BMP/Smad pathway and inhibits osteoclastogenesis via RANK/RANKL/OPG axis in murine models . Comparison: The positional isomerism (furan-2-yl vs. furan-3-yl) could alter binding affinity to biological targets.

    Aromatic and Heteroaromatic Substitutions

    • 9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS 853892-92-9): Molecular Weight: 417.4 g/mol. Physicochemical Properties: Density 1.3 g/cm³, boiling point 583.7°C, logP 4.68 .
    • 3-(4-Chlorophenyl)-9-(2-thienylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Substitutes furan with thiophene. Key Data: Thiophene’s sulfur atom may confer distinct electronic properties, though bioactivity data are unavailable .

    Substituent Variations at Position 4

    • 9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a): Yield: 40%, Melting Point: 138–140°C. 1H NMR: δ 8.04 (d, J = 8.8 Hz, aromatic H), 4.96 (s, benzyl CH₂) . Comparison: The phenyl group at position 4 in the target compound mirrors 6a, suggesting similar π-π stacking interactions in biological systems.
    • 9-Butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Alkyl (butyl) substituent at position 8. Bioactivity: Moderate osteogenic activity compared to furan-substituted analogs . Comparison: The furan-2-ylmethyl group likely offers superior hydrogen-bonding capacity relative to alkyl chains.

    Properties

    Molecular Formula

    C22H17NO4

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

    InChI

    InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2

    InChI Key

    UPOOTXAWPCGDEB-UHFFFAOYSA-N

    Canonical SMILES

    C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.